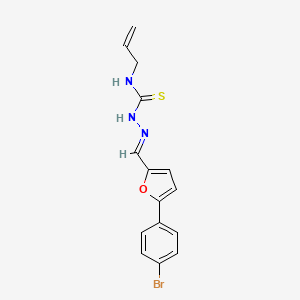

5-(4-bromophenyl)-2-furaldehyde N-allylthiosemicarbazone

Description

Properties

IUPAC Name |

1-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN3OS/c1-2-9-17-15(21)19-18-10-13-7-8-14(20-13)11-3-5-12(16)6-4-11/h2-8,10H,1,9H2,(H2,17,19,21)/b18-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHWUVQAUAWLDV-VCHYOVAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NN=CC1=CC=C(O1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCNC(=S)N/N=C/C1=CC=C(O1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-(4-bromophenyl)-2-furaldehyde N-allylthiosemicarbazone is , with a molecular weight of approximately 364.27 g/mol. The compound features a furaldehyde group, which is known for its reactivity in condensation reactions, and a thiosemicarbazone moiety that contributes to its biological activity.

Medicinal Chemistry

Antimicrobial Activity:

Thiosemicarbazones, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that thiosemicarbazone derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have shown that compounds derived from thiosemicarbazones can inhibit the growth of various bacterial strains, making them potential candidates for new antibiotic agents .

Antiparasitic Activity:

This compound has also been investigated for its antiparasitic effects, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Thiosemicarbazones have been reported to induce oxidative stress in parasites, leading to their death. In vitro studies have demonstrated that certain derivatives possess higher efficacy than traditional treatments like Nifurtimox and Benznidazole .

Anticancer Properties:

Thiosemicarbazones are recognized for their potential anticancer activities. They can interact with various cellular targets, including DNA and enzymes involved in cancer progression. The bromophenyl group may enhance the compound's ability to penetrate cellular membranes and interact with target proteins .

Materials Science

Synthesis of Novel Materials:

The unique structure of this compound allows it to be utilized in the synthesis of advanced materials. Researchers are exploring its application in creating polymers with specific electronic or optical properties. The incorporation of thiosemicarbazone into polymer matrices could lead to materials with enhanced performance in electronic devices .

Coordination Chemistry:

This compound can form coordination complexes with transition metals, which are valuable in catalysis and material science. The metal-thiosemicarbazone complexes exhibit unique properties that can be tailored for specific applications, such as sensors or catalysts .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiosemicarbazone Derivatives with Nitrophenyl Substituents

Compounds such as 5-(nitrophenyl)-2-furfurylidene thiosemicarbazones (e.g., 5-(4-nitrophenyl)-2-furaldehyde thiosemicarbazone) share structural similarities but differ in their aryl substituents. Key distinctions include:

- Biological Activity: Nitrophenyl derivatives exhibit significant tuberculostatic activity against antibiotic-resistant Mycobacterium tuberculosis strains, attributed to their ability to disrupt mycobacterial membrane integrity .

Anti-inflammatory Oxadiazole Derivatives

Compounds like 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole demonstrate anti-inflammatory activity (59.5–61.9% inhibition at 20 mg/kg), comparable to indomethacin (64.3%) . Key comparisons:

- Activity Trends : The bromophenyl group in both compounds suggests that halogenated aryl groups enhance anti-inflammatory efficacy, possibly through COX-2 inhibition or reactive oxygen species (ROS) scavenging.

Tetrazole-Based Analogs

Tetrazole derivatives such as 5-(4-bromophenyl)-2-octanotetrazole () differ in their heterocyclic core but retain the 4-bromophenyl group.

- Functional Differences : Tetrazoles are bioisosteres for carboxylic acids, often utilized to improve solubility and oral bioavailability. In contrast, thiosemicarbazones are metal-chelating agents with distinct mechanistic pathways.

- Applications : Tetrazoles are typically explored as angiotensin II receptor antagonists, whereas thiosemicarbazones are prioritized for antimicrobial applications.

Data Table: Comparative Analysis of Key Compounds

Mechanistic and Pharmacological Insights

- Thiosemicarbazones : The N-allyl group in this compound may enhance membrane permeability compared to unsubstituted thiosemicarbazones. This aligns with trends observed in nitrophenyl analogs, where substituent bulkiness correlates with increased bioactivity .

- Halogen Effects : Bromine’s polarizability and van der Waals radius may strengthen hydrophobic interactions in target binding pockets, a feature shared with chlorophenyl oxadiazoles .

- Synthetic Challenges : Unlike nitrophenyl derivatives synthesized via straightforward condensation , bromophenyl analogs may require palladium-catalyzed coupling (e.g., as in tetrazole synthesis) to introduce the aryl group .

Q & A

Q. Basic

- IR Spectroscopy : Confirms thiosemicarbazone formation via N–H (3100–3300 cm⁻¹), C=N (1600–1640 cm⁻¹), and C=S (1250–1300 cm⁻¹) stretches .

- UV-Vis : Absorption bands near 300–400 nm indicate π→π* transitions in the conjugated furan-thiosemicarbazone system .

- X-ray Crystallography : Resolves planar geometries of thiosemicarbazone moieties and dihedral angles between aromatic rings (e.g., 8.67° between phenyl and indole groups in analogs) .

How do intramolecular interactions and crystallization conditions affect the stability of this compound?

Advanced

Crystallization challenges arise from weak intermolecular forces and solvent-dependent polymorphism. Strategies include:

- Using mixed solvents (e.g., chloroform-petroleum ether) to slow nucleation, enabling growth of single crystals .

- Intramolecular H-bonding (N–H⋯S, C–H⋯O) stabilizes planar conformations, while intermolecular interactions (N–H⋯S, C–H⋯π) promote dimerization or chain formation .

- Diastereomer ratios (e.g., 91:9 cis/trans in imidazolidinones) depend on reaction conditions and acid catalysis during cyclization .

What computational approaches are used to predict electronic properties and reactivity?

Q. Advanced

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer interactions and reactivity sites .

- NBO Analysis : Identifies hyperconjugative interactions (e.g., lone pair donation from sulfur to antibonding orbitals) that stabilize the thiosemicarbazone backbone .

- Molecular Docking : Models interactions with biological targets (e.g., mycobacterial enzymes) by aligning bromophenyl groups with hydrophobic residues .

How can contradictory spectral or bioactivity data between analogs be resolved?

Q. Advanced

- Data Contradictions : Discrepancies in UV/IR peaks may arise from solvent polarity or solid-state vs. solution-phase measurements. For example, bathochromic shifts in DMSO versus ethanol correlate with solvent polarizability .

- Bioactivity Variability : Differences in MIC values against Mycobacterium tuberculosis may reflect strain-specific resistance mechanisms or variations in compound solubility. Dose-response assays under controlled pH and temperature conditions are critical .

What are the key considerations in designing derivatives for enhanced pharmacokinetic properties?

Q. Advanced

- Lipophilicity : Bromophenyl groups improve membrane permeability but may reduce aqueous solubility. Balancing logP values (e.g., via allyl vs. methyl thiosemicarbazide substituents) optimizes bioavailability .

- Metabolic Stability : N-allyl groups resist oxidative degradation compared to N-methyl analogs, as shown in hepatic microsome assays .

- Toxicity Screening : Ames tests and cytotoxicity assays (e.g., against HEK293 cells) identify nephrotoxic or genotoxic risks early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.